2,5-dimethyl-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
The compound “2,5-dimethyl-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is a complex organic molecule that contains several functional groups and rings, including a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one ring, a tetrahydrofuran ring, and two methyl groups .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. For instance, the tetrahydrofuran ring could potentially be synthesized from 2,5-dimethylfuran through a series of reactions . The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one ring could be synthesized from related pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one ring system is a fused ring system with nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions . The tetrahydrofuran ring is a five-membered ring with an oxygen atom, which could also participate in similar interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups and rings in the molecule provides many possibilities for different types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,8-dimethyl-11-(oxolan-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-13-12(20-15(16-9)17-10(2)18-20)5-6-19(14(13)21)8-11-4-3-7-22-11/h5-6,11H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGIVTAMYLWPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C3=C1C(=O)N(C=C3)CC4CCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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